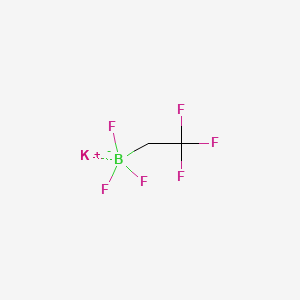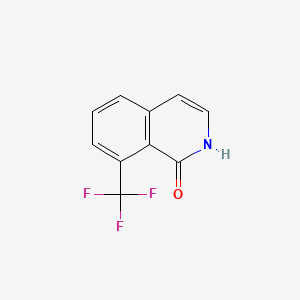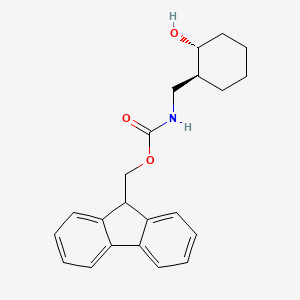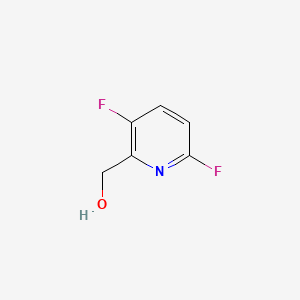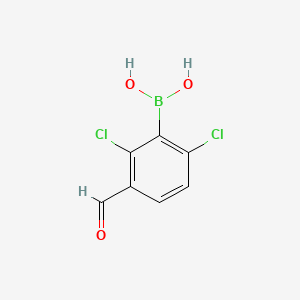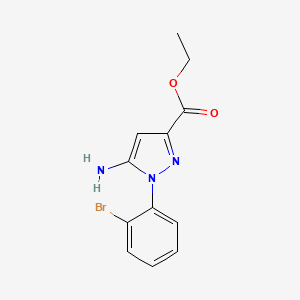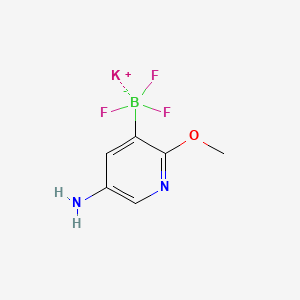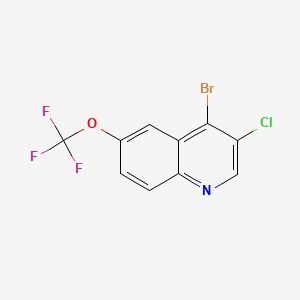
4-Bromo-3-chloro-6-trifluoromethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloro-6-trifluoromethoxyquinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-6-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common method includes the halogenation of quinoline derivatives followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-6-trifluoromethoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts like palladium. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-chloro-6-trifluoromethoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-microbial agents.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, facilitating the development of new materials and chemical entities.
Material Science: The unique electronic properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinoline
- 6-Bromo-4-(difluoromethoxy)quinoline
Uniqueness
4-Bromo-3-chloro-6-trifluoromethoxyquinoline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in various fields of research.
Properties
CAS No. |
1211818-09-5 |
|---|---|
Molecular Formula |
C10H4BrClF3NO |
Molecular Weight |
326.497 |
IUPAC Name |
4-bromo-3-chloro-6-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H4BrClF3NO/c11-9-6-3-5(17-10(13,14)15)1-2-8(6)16-4-7(9)12/h1-4H |
InChI Key |
ZNYLHXNYOPHWEW-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Br)Cl |
Synonyms |
4-Bromo-3-chloro-6-trifluoromethoxyquinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580987.png)
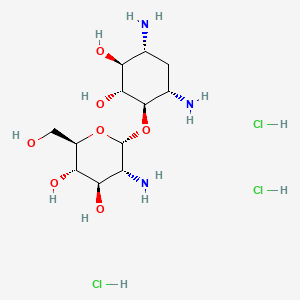
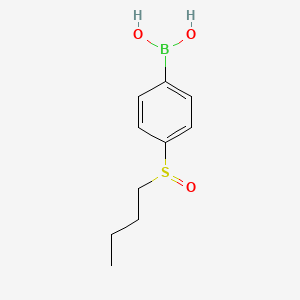
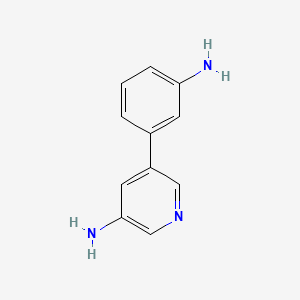
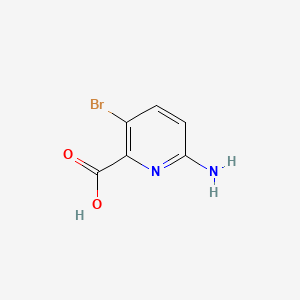
![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)
